2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole
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Overview
Description
Imidazoles and benzimidazoles are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . They are key components of functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
Imidazoles consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring .
Chemical Reactions Analysis
Imidazoles can be synthesized via methods that form one of the heterocycle’s core bonds . For example, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .
Physical And Chemical Properties Analysis
Imidazoles have high porosity, high surface area, and exceptional thermal and chemical stability . These properties make them very attractive materials with potential applications including gas sorption, gas separation, and catalysis .
Scientific Research Applications
Antibacterial Applications
Imidazole derivatives have been widely researched for their antibacterial properties . They are known to interact with bacterial cell membranes and interfere with essential biological processes, leading to the inhibition of bacterial growth. The electron-rich nature of the imidazole ring makes it an effective agent for binding to various receptors and enzymes in bacterial cells .
Antifungal Applications
Similar to their antibacterial uses, imidazole compounds exhibit antifungal activities . They can target fungal cell components, disrupting membrane integrity and metabolic pathways. This makes them valuable in treating fungal infections, including those resistant to other antifungal agents .
Anticancer Activities
The structural features of imidazole-based compounds allow them to interact with cancer cell lines, potentially leading to apoptosis or inhibition of cell proliferation. Research into imidazole derivatives as anticancer agents is ongoing, with several molecules showing promise in preclinical studies .
Anti-inflammatory Properties
Imidazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases . Their ability to inhibit enzymes and signaling molecules involved in inflammation has been the subject of various studies .
Antiviral Effects
The versatility of imidazole compounds extends to antiviral therapy . They can interfere with viral replication by targeting key proteins or enzymes necessary for the life cycle of viruses. This application is particularly relevant in the search for new treatments against emerging viral diseases .
Enzyme Inhibition
Imidazole derivatives are known to act as inhibitors for a range of enzymes, such as cholinesterase, carbonic anhydrase, and monoamine oxidase (MAO). This property is exploited in the treatment of conditions like Alzheimer’s disease, glaucoma, and depression, where enzyme regulation is crucial .
Safety And Hazards
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
properties
IUPAC Name |
2-[1-(2-methoxy-5-prop-2-enylphenoxy)ethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-7-14-10-11-17(22-3)18(12-14)23-13(2)19-20-15-8-5-6-9-16(15)21-19/h4-6,8-13H,1,7H2,2-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIILWTIRHKFPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC3=C(C=CC(=C3)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole |
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